molecular formula C13H21NO5 B15338584 all-cis-2-tert-Butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester

all-cis-2-tert-Butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester

Cat. No.: B15338584
M. Wt: 271.31 g/mol
InChI Key: BVJJICVWJDHURF-RGOKHQFPSA-N
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Description

All-cis-2-tert-Butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester is a complex organic compound with the molecular formula C13H21NO5 and a molecular weight of 271.31 g/mol This compound is notable for its unique bicyclic structure, which includes an oxabicyclohexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of all-cis-2-tert-Butoxycarbonylamino-6-oxa-bicyclo[310]hexane-3-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure quality and consistency. The process involves large-scale synthesis with stringent control over reaction conditions, purification steps, and quality assurance measures.

Chemical Reactions Analysis

Types of Reactions

All-cis-2-tert-Butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

All-cis-2-tert-Butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of all-cis-2-tert-Butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • All-cis-2-tert-Butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid methyl ester
  • All-cis-2-tert-Butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid propyl ester

Uniqueness

All-cis-2-tert-Butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester is unique due to its specific ethyl ester functional group, which can influence its reactivity and interactions compared to its methyl and propyl counterparts. This uniqueness makes it valuable for specific applications where the ethyl ester group provides distinct advantages.

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

ethyl (1R,2R,3R,5S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C13H21NO5/c1-5-17-11(15)7-6-8-10(18-8)9(7)14-12(16)19-13(2,3)4/h7-10H,5-6H2,1-4H3,(H,14,16)/t7-,8+,9-,10+/m1/s1

InChI Key

BVJJICVWJDHURF-RGOKHQFPSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]2[C@@H]([C@@H]1NC(=O)OC(C)(C)C)O2

Canonical SMILES

CCOC(=O)C1CC2C(C1NC(=O)OC(C)(C)C)O2

Origin of Product

United States

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